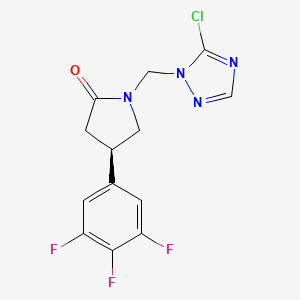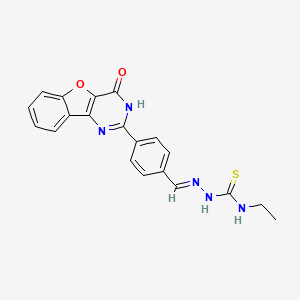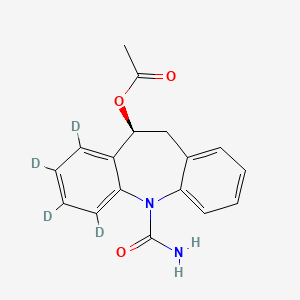
Eslicarbazepine acetate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eslicarbazepine acetate-d4 is a deuterated form of eslicarbazepine acetate, an anticonvulsant medication used primarily for the treatment of partial-onset seizures. Eslicarbazepine acetate belongs to the dibenzazepine carboxamide family and is known for its ability to enhance the slow inactivation of voltage-gated sodium channels, thereby reducing the activity of rapidly firing neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eslicarbazepine acetate-d4 involves the incorporation of deuterium atoms into the eslicarbazepine acetate molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with the preparation of the dibenzazepine core structure.
Deuteration: Deuterium atoms are introduced into the molecule using deuterated reagents.
Acetylation: The final step involves the acetylation of the deuterated eslicarbazepine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure the correct incorporation of deuterium atoms and the desired purity.
Chemical Reactions Analysis
Types of Reactions
Eslicarbazepine acetate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form eslicarbazepine.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include eslicarbazepine and its various derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Eslicarbazepine acetate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of eslicarbazepine acetate.
Biology: Employed in biological studies to understand the effects of deuterium substitution on the biological activity of eslicarbazepine acetate.
Medicine: Investigated for its potential therapeutic effects in the treatment of epilepsy and other neurological disorders.
Industry: Utilized in the development of new anticonvulsant drugs and formulations
Mechanism of Action
Eslicarbazepine acetate-d4 exerts its effects by enhancing the slow inactivation of voltage-gated sodium channels. This action stabilizes the inactivated state of the sodium channels, preventing their return to the activated state and thereby reducing neuronal excitability. The primary molecular target is the voltage-gated sodium channel, and the pathways involved include the inhibition of repetitive neuronal firing .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: An older anticonvulsant with a similar mechanism of action but more side effects.
Oxcarbazepine: A derivative of carbamazepine with fewer side effects but similar efficacy.
Eslicarbazepine: The active metabolite of eslicarbazepine acetate, sharing the same mechanism of action
Uniqueness
Eslicarbazepine acetate-d4 is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and reduce the rate of drug metabolism. This can lead to improved pharmacokinetic properties and potentially fewer side effects compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
[(5S)-11-carbamoyl-1,2,3,4-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1/i3D,5D,7D,9D |
InChI Key |
QIALRBLEEWJACW-MTXDTBRCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])[C@H](CC3=CC=CC=C3N2C(=O)N)OC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


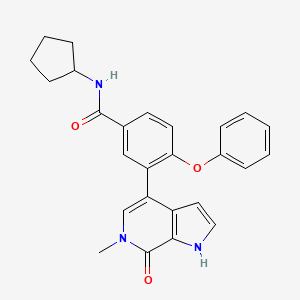


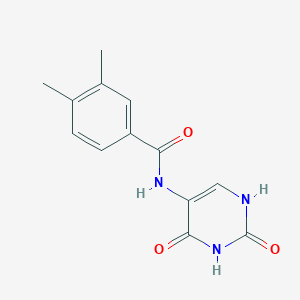

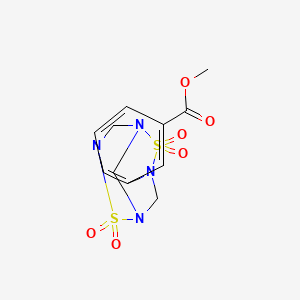

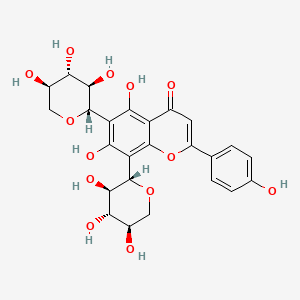

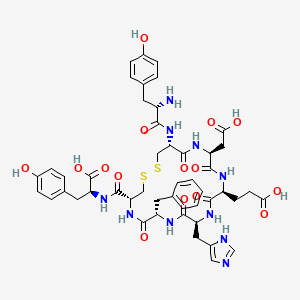
![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
